molecular formula C10H17N3O2S B3281478 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide CAS No. 735322-65-3

3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide

Cat. No.: B3281478
CAS No.: 735322-65-3
M. Wt: 243.33 g/mol
InChI Key: HCDRMWJOTRUJJM-UHFFFAOYSA-N
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Description

3-Amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide (CAS 735322-65-3) is a substituted benzenesulfonamide compound supplied for research and development purposes. This chemical features amino and ethylamino functional groups on the benzene ring alongside a dimethyl-sulfonamide moiety, making it a versatile intermediate for specialized chemical synthesis. The molecular formula is C10H17N3O2S and it has a molecular weight of 243.33 g/mol . As a benzenesulfonamide derivative, this compound serves as a valuable building block in organic and medicinal chemistry. Researchers utilize such scaffolds in the development of novel molecules for various applications. Literature indicates that structurally similar sulfonamide derivatives are investigated for their potential as inhibitors of enzymes like carbonic anhydrases , which are targets in areas such as oncology. Furthermore, the presence of multiple amino groups makes it a suitable precursor for constructing more complex structures via reactions such as Schiff base formation, which can yield compounds with a range of potential biological activities . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-4-12-10-6-5-8(7-9(10)11)16(14,15)13(2)3/h5-7,12H,4,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDRMWJOTRUJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)S(=O)(=O)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-nitrobenzenesulfonamide, is nitrated using a nitrating agent such as nitric acid to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Alkylation: The amino group is alkylated with ethylamine under basic conditions to introduce the ethylamino group.

    Dimethylation: Finally, the compound is subjected to dimethylation using dimethyl sulfate or a similar reagent to obtain the desired product.

Industrial Production Methods

Industrial production of 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or ethylamino groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and acylating agents under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide serves as a building block for more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for creating diverse chemical entities.

Biology

The compound has been investigated for its potential as an enzyme inhibitor. It may interact with specific molecular targets, inhibiting enzyme activity by binding to active or allosteric sites. This property positions it as a candidate for further research into therapeutic applications.

Medicine

In medicinal chemistry, 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide has been explored for its antimicrobial properties. Its structure allows it to potentially disrupt bacterial metabolic pathways, making it a candidate for developing new antibiotics or antimicrobial agents.

Industrial Applications

The compound finds utility in the production of dyes, pigments, and specialty chemicals. Its unique chemical properties enable its use in formulations that require specific reactivity or solubility characteristics.

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide exhibited significant antibacterial activity against several strains of bacteria. The mechanism involved disruption of bacterial cell wall synthesis.
  • Enzyme Inhibition : Research indicated that this compound could inhibit dipeptidyl peptidase IV (DPP IV), an enzyme involved in glucose metabolism. This inhibition suggests potential applications in diabetes management .

Mechanism of Action

The mechanism of action of 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic or biochemical effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Their Effects

The table below compares key structural analogs, focusing on substituent differences and inferred physicochemical and biological properties:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Inferred Properties
3-Amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide -NH₂ (3), -NHCH₂CH₃ (4) ~255.34* Sulfonamide, primary amine Moderate solubility, hydrogen bonding
3-Amino-4-(butylamino)-N,N-dimethylbenzenesulfonamide -NH₂ (3), -NHCH₂CH₂CH₂CH₃ (4) ~297.41* Sulfonamide, primary amine Lower solubility, increased hydrophobicity
3-Amino-4-chloro-N,N-dimethylbenzenesulfonamide -NH₂ (3), -Cl (4) 245.73 Sulfonamide, chloro substituent Higher acidity, electron-withdrawing effects
3-Amino-4-(dimethylamino)-N,N-dimethylbenzenesulfonamide -NH₂ (3), -N(CH₃)₂ (4) ~241.33* Sulfonamide, tertiary amine Enhanced electron donation, basicity
4-Amino-N,N-dimethylbenzenesulfonamide -NH₂ (4) 200.26 Sulfonamide Higher symmetry, melting point 168–170°C
3-Amino-N-ethyl-4-hydroxybenzenesulfonamide -NH₂ (3), -OH (4), -NHC₂H₅ 244.30 Sulfonamide, phenol, secondary amine Increased polarity, potential for oxidation

*Calculated based on molecular formulas.

Key Observations:
  • Alkylamino Chain Length: Replacing ethylamino with butylamino (as in ) increases hydrophobicity, likely reducing aqueous solubility but improving membrane permeability.
  • Electron-Withdrawing vs. In contrast, dimethylamino in donates electrons, enhancing basicity and solubility in acidic environments.
  • Positional Isomerism: The 4-amino isomer exhibits higher symmetry, leading to a distinct melting point (168–170°C) compared to the target compound.
  • Hydroxy vs. Ethylamino: The hydroxy group in introduces polarity and hydrogen-bonding capacity, which may enhance solubility but reduce metabolic stability compared to ethylamino.

Biological Activity

Overview

3-Amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide, commonly referred to as a sulfonamide compound, is significant in medicinal chemistry due to its diverse biological activities. This article delves into its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C10H17N3O2S
  • Molecular Weight : 243.33 g/mol
  • CAS Number : 735322-65-3

The compound features a sulfonamide group, which is known for its role in various biological processes, including enzyme inhibition and receptor modulation.

The biological activity of 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide primarily involves:

  • Enzyme Inhibition : The sulfonamide moiety can interact with active sites of enzymes, particularly those involved in metabolic pathways.
  • Receptor Modulation : It may bind to specific receptors, influencing signaling pathways related to various physiological responses.

Antidiabetic Potential

Recent studies have highlighted the compound's potential as a dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV plays a critical role in glucose metabolism, and its inhibition can enhance insulin secretion.

Table 1: DPP-IV Inhibition Activity

CompoundIC50 (µM)Reference
3-Amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide0.0088 ± 0.0011
Sitagliptin0.0088
Other SulfonamidesVaries

This table illustrates the competitive potency of 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide compared to established DPP-IV inhibitors.

Neuroprotective Effects

In vitro studies have indicated that the compound may exhibit neuroprotective effects by modulating GABAergic transmission, which is crucial for neuronal health. Research has shown that sulfonamide derivatives can rescue cognitive deficits in animal models by enhancing GABA receptor functionality.

Case Studies

  • DPP-IV Inhibition Study :
    • A study focused on the synthesis and biological evaluation of novel sulfonamide derivatives demonstrated that modifications to the amino group significantly enhanced DPP-IV inhibitory activity.
    • The study concluded that compounds similar to 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide could serve as leads for developing new antidiabetic agents .
  • Neurodevelopmental Disorders :
    • Research into selective NKCC1 inhibitors derived from the compound indicated promising results in restoring proper GABAergic transmission in models of Down syndrome and other neurodevelopmental disorders . This suggests a potential therapeutic avenue for treating cognitive deficits associated with these conditions.

Comparative Analysis

A comparative analysis between 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide and other sulfonamide derivatives reveals unique properties that may confer distinct biological activities.

Table 2: Comparison of Biological Activities

Compound NameDPP-IV InhibitionNeuroprotective EffectOther Activities
3-Amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamideStrongModerateAntibacterial
Sulfonamide AModerateWeakAntifungal
Sulfonamide BWeakStrongAntiviral

This comparison highlights the versatility of 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide in various therapeutic contexts.

Q & A

Q. What are the recommended synthetic routes for 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide, and how can reaction efficiency be optimized?

The synthesis of benzenesulfonamide derivatives typically involves multi-step reactions, such as sulfonylation of amines or substitution of halogenated intermediates. For example, analogous compounds (e.g., nitroimidazole-asparagine derivatives) are synthesized via four-step protocols involving phthalimide protection, nitroimidazole coupling, and deprotection . Optimization strategies include:

  • Temperature control : Maintaining ≤60°C during sulfonylation to minimize side reactions.
  • Catalyst selection : Using triethylamine or DMAP to enhance nucleophilic substitution efficiency.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane 3:7) for high-purity yields.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., ethylamino vs. dimethyl groups). Aromatic protons appear as multiplets at δ 6.8–7.5 ppm, while dimethyl sulfonamide protons resonate as singlets near δ 3.0 ppm .
  • FT-IR : Sulfonamide S=O stretching at ~1150–1300 cm1^{-1} and NH bending at ~1600 cm1^{-1}.
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 298.12).

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets like kinases or sulfotransferases?

Molecular docking (e.g., AutoDock Vina) and MD simulations are used to assess binding affinities. For example:

  • Kinase inhibition : Structural analogs (e.g., 4-fluorobenzenesulfonamide derivatives) show hydrogen bonding with CDK2’s ATP-binding pocket (PDB: 1H1S) .
  • Sulfotransferase selectivity : Electrostatic potential maps reveal sulfonamide’s negative charge may repel sulfonate-binding domains, necessitating methyl/ethyl substitutions to modulate polarity .

Q. What experimental designs resolve contradictions in reported solubility or stability data for benzenesulfonamide derivatives?

Contradictions often arise from solvent polarity or pH variations. A systematic approach includes:

  • Solubility screening : Use a standardized solvent panel (e.g., DMSO, PBS pH 7.4, ethanol) at 25°C.
  • Stability assays : HPLC monitoring under oxidative (H2_2O2_2) or hydrolytic (0.1M HCl/NaOH) conditions. For instance, N,N-dimethyl groups enhance stability in acidic media compared to diethyl analogs .

Q. How can crystallography (e.g., SHELX) elucidate the compound’s solid-state structure and packing interactions?

Single-crystal X-ray diffraction with SHELXL is ideal for:

  • H-bond networks : Identify sulfonamide O atoms as acceptors and amino/ethyl groups as donors.
  • Packing motifs : Compare with analogs like 3,4-dichloro-N-arylbenzenesulfonamides, which form π-π stacked dimers . Refinement protocols should use high-resolution data (≤1.0 Å) and anisotropic displacement parameters .

Q. What strategies improve selectivity in functionalizing the benzenesulfonamide core for structure-activity relationship (SAR) studies?

  • Directed ortho-metalation : Use LiTMP to introduce substituents at the 3-position selectively.
  • Protection-deprotection : Temporarily block the ethylamino group with Boc anhydride during sulfonylation .
  • Cross-coupling : Suzuki-Miyaura reactions for aryl/heteroaryl additions at the 4-position (e.g., Pd(PPh3_3)4_4, K2_2CO3_3) .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in biological assay results with this compound?

  • Quality control : Enforce ≥95% purity (HPLC) and consistent salt forms (e.g., hydrochloride vs. free base).
  • Positive controls : Compare with established inhibitors (e.g., staurosporine for kinase assays) .
  • Statistical rigor : Use ANOVA to assess variability across ≥3 independent syntheses.

Q. What are the limitations of using benzenesulfonamide derivatives in in vivo studies, and how can they be mitigated?

  • Low bioavailability : Optimize logP via prodrug strategies (e.g., esterification of sulfonamide groups).
  • Off-target effects : Employ isoform-specific assays (e.g., PKCη vs. PKCα for kinase profiling) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide
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3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide

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